molecular formula C18H14O2 B6406321 2-Methyl-6-(naphthalen-1-yl)benzoic acid CAS No. 1261904-76-0

2-Methyl-6-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406321
CAS No.: 1261904-76-0
M. Wt: 262.3 g/mol
InChI Key: RRVVFRUFTRZJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a methyl group at the second position and a naphthyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(naphthalen-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with 2-methylbenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Methyl-6-(naphthalen-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic rings provide a hydrophobic surface that can interact with other hydrophobic molecules, affecting their behavior in biological systems.

Comparison with Similar Compounds

    2-Methylbenzoic acid: Lacks the naphthyl group, resulting in different chemical and physical properties.

    6-(Naphthalen-1-yl)benzoic acid: Lacks the methyl group, affecting its reactivity and applications.

    Naphthalene-1-carboxylic acid: Similar structure but without the methyl and benzoic acid components.

Uniqueness: 2-Methyl-6-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a methyl group and a naphthyl group on the benzoic acid core

Properties

IUPAC Name

2-methyl-6-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-6-4-11-16(17(12)18(19)20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVVFRUFTRZJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.